1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is a synthetic organic compound that features a urea moiety linked to a difluorophenyl group and a thiophenyl-pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea typically involves the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an amine with an isocyanate under mild conditions.
Attachment of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with a nucleophile.
Incorporation of the Thiophenyl-Pyridinyl Group: This can be done through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of an enzyme and preventing its activity.
Modulating Receptors: Interacting with cell surface receptors to alter cellular signaling pathways.
Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are crucial for certain biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-{[5-(pyridin-3-yl)methyl]urea: Lacks the thiophene ring, which may affect its biological activity.
1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)phenyl]methyl}urea: Contains a phenyl ring instead of a pyridinyl ring, which could influence its chemical reactivity and biological properties.
Uniqueness
1-(2,6-Difluorophenyl)-3-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}urea is unique due to the presence of both difluorophenyl and thiophenyl-pyridinyl groups, which may confer specific chemical and
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-13-3-1-4-14(19)16(13)22-17(23)21-9-11-7-12(10-20-8-11)15-5-2-6-24-15/h1-8,10H,9H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRCPZFKKDPNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.